

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine**

Cat. No.: **B1337092**

[Get Quote](#)

An In-depth Technical Guide to **1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine**

This guide provides a comprehensive overview of **1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine**, a heterocyclic compound of interest to researchers in neurobiology and drug development due to its structural similarity to the parkinsonian-inducing neurotoxin MPTP. This document details its chemical structure, physicochemical properties, synthesis protocols, and its biological mechanism of action.

Chemical Structure and Identification

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a tertiary amine featuring a tetrahydropyridine ring substituted with a benzyl group on the nitrogen atom and a methyl group at the 4-position of the ring.

Chemical Structure Diagram:

Caption: Chemical structure of **1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine**.

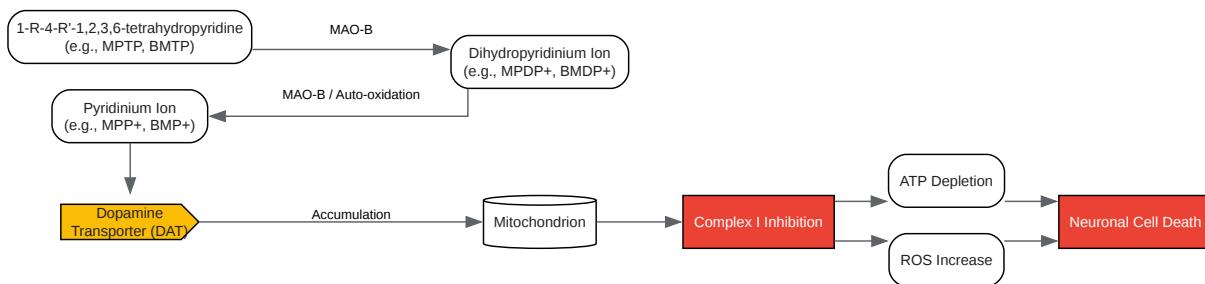
Physicochemical and Spectroscopic Data

Quantitative data for **1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine** is summarized below.

Property	Value	Source
Identifiers		
IUPAC Name	1-benzyl-4-methyl-3,6-dihydro-2H-pyridine	PubChem[1]
CAS Number	32018-56-7	PubChem[1]
PubChem CID	6421572	PubChem[1]
Molecular Properties		
Molecular Formula	C ₁₃ H ₁₇ N	PubChem[1]
Molar Mass	187.28 g/mol	PubChem[1], ChemBK[2]
Exact Mass	187.13610 Da	PubChem[1]
Physical Properties		
Boiling Point	270 °C	ChemBK[2]
Flash Point	107 °C	ChemBK[2]
Density	1.000 g/cm ³	ChemBK[2]
Spectroscopy		
¹³ C NMR	Spectra available	PubChem[1]
GC-MS	Spectra available	PubChem[1]

Biological Activity and Mechanism of Action

Relationship to the Neurotoxin MPTP


1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin that causes irreversible parkinsonian symptoms in humans and animals.[3][4] The toxicity of MPTP is not inherent to the molecule itself but arises from its metabolic conversion in the brain.[5][6]

Metabolic Activation Pathway

The mechanism of MPTP-induced neurotoxicity is a well-established pathway that serves as a model for studying Parkinson's disease.[7][8] The process begins when the lipophilic MPTP crosses the blood-brain barrier.[5][7] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[9][10] This conversion occurs via a dihydropyridinium intermediate (MPDP⁺).[3][7]

MPP⁺ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[5][11] This selective uptake leads to a high concentration of MPP⁺ within these specific neurons. Once inside, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[9][12] This inhibition disrupts ATP production, increases the formation of reactive oxygen species (ROS), and ultimately leads to the death of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][13]

A study on a closely related analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), found that it is also efficiently converted by MAO-B to its corresponding dihydropyridinium (BMDP⁺) and pyridinium (BMP⁺) ions.[14] However, BMTP was found to be non-neurotoxic in mice, suggesting that differences in pharmacokinetics or subsequent metabolic pathways prevent it from causing the neuronal damage seen with MPTP.[14]

[Click to download full resolution via product page](#)

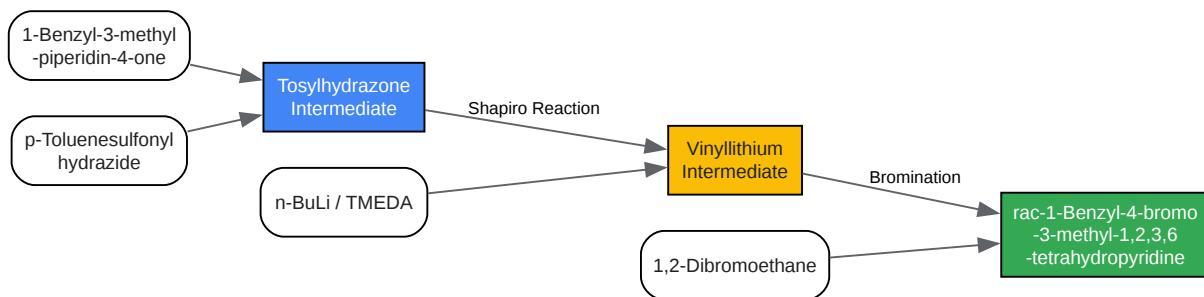
Caption: Metabolic activation of MPTP analogs and subsequent neurotoxicity.

Experimental Protocols

The synthesis of tetrahydropyridines often starts from corresponding piperidone precursors. While a specific protocol for **1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine** is not readily available in the cited literature, a detailed, scalable synthesis for a closely related and synthetically valuable intermediate, rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, is described and can be adapted.[15] The key transformation involves a Shapiro reaction on a tosylhydrazone derivative of the corresponding piperidone.

Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine (Illustrative Protocol)[15]

This protocol illustrates a common strategy for forming the tetrahydropyridine ring from a piperidone.


Step 1: Formation of Tosylhydrazone (13)

- A solution of 1-benzyl-3-methylpiperidin-4-one (10) (1995 g, 9.81 mol) in ethanol (8 L) is prepared.
- p-Toluenesulfonyl hydrazide (1800 g, 9.67 mol) is added to the solution.
- The resulting slurry is heated to 50 °C for 30 minutes.
- The solution is then slowly cooled to 0 °C over 2 hours to induce crystallization.
- The product is isolated by filtration, washed with cold ethanol, and dried under vacuum to yield the tosylhydrazone.

Step 2: Shapiro Reaction and Bromination (12)

- The tosylhydrazone (13) (3268 g, 8.80 mol) is suspended in toluene (16 L).
- TMEDA (4.14 kg, 35.6 mol) is added to the mixture.
- The mixture is cooled to -40 °C.

- n-BuLi in heptane (24%, 9.54 kg, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C. This generates the vinyl lithium intermediate.
- The reaction mixture is then quenched by adding it to a solution of 1,2-dibromoethane (4.13 kg, 22.0 mol) in toluene (7 L) at -40 °C.
- The final product is worked up through extraction and purification to yield rac-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a tetrahydropyridine via a Shapiro reaction.

Characterization Methods

Structural confirmation and purity analysis of **1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine** and related compounds typically involve a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons in the molecule.[16][17]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[1][16]
- Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.

Chiral separation methods like SFC can be employed for enantiomeric resolution if applicable.[18]

Conclusion

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine serves as an important structural analog for studying the neurotoxic mechanisms of MPTP. While it shares the core tetrahydropyridine structure, its biological activity appears to differ significantly, making it a valuable tool for investigating the specific structural determinants of neurotoxicity. The synthesis of this and related compounds can be achieved through established organometallic reactions like the Shapiro reaction, starting from readily available piperidone precursors. A thorough understanding of its chemistry and biological interactions is crucial for researchers in the fields of neuropharmacology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C13H17N | CID 6421572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MPTP toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [pubs.acs.org](#) [pubs.acs.org]
- 16. [rsc.org](#) [rsc.org]
- 17. [sites.esa.ipb.pt](#) [sites.esa.ipb.pt]
- 18. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337092#1-benzyl-4-methyl-1-2-3-6-tetrahydropyridine-chemical-structure\]](https://www.benchchem.com/product/b1337092#1-benzyl-4-methyl-1-2-3-6-tetrahydropyridine-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com